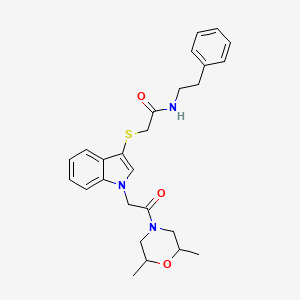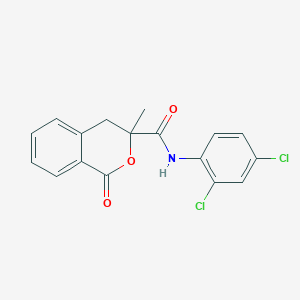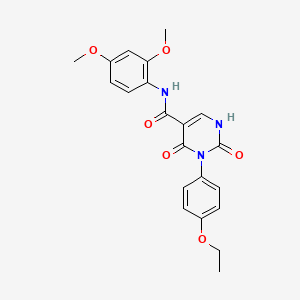![molecular formula C27H26N4O3 B11288113 (3-methoxyphenyl)[5-(4-methoxyphenyl)-7-(4-methylphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl]methanone](/img/structure/B11288113.png)
(3-methoxyphenyl)[5-(4-methoxyphenyl)-7-(4-methylphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-methoxyphenyl)[5-(4-methoxyphenyl)-7-(4-methylphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl]methanone is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes multiple aromatic rings and a triazolopyrimidine core
Preparation Methods
The synthesis of (3-methoxyphenyl)[5-(4-methoxyphenyl)-7-(4-methylphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl]methanone typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the triazolopyrimidine core, followed by the introduction of the methoxyphenyl and methylphenyl groups through various substitution reactions. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants tailored to achieve the desired substitutions and functional group transformations.
Chemical Reactions Analysis
(3-methoxyphenyl)[5-(4-methoxyphenyl)-7-(4-methylphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl]methanone undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, leading to the cleavage of specific bonds and the formation of smaller fragments.
Scientific Research Applications
(3-methoxyphenyl)[5-(4-methoxyphenyl)-7-(4-methylphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl]methanone has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (3-methoxyphenyl)[5-(4-methoxyphenyl)-7-(4-methylphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl]methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
When compared to other similar compounds, (3-methoxyphenyl)[5-(4-methoxyphenyl)-7-(4-methylphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl]methanone stands out due to its unique structural features and diverse range of applications. Similar compounds include other triazolopyrimidines with different substituents, such as:
- 1-(5,5,5-trichloropentyl)-1H-1,2,4-triazole
- Various substituted triazolopyrimidines with different functional groups
These similar compounds may share some chemical properties but differ in their specific applications and biological activities.
Properties
Molecular Formula |
C27H26N4O3 |
|---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
(3-methoxyphenyl)-[5-(4-methoxyphenyl)-7-(4-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidin-4-yl]methanone |
InChI |
InChI=1S/C27H26N4O3/c1-18-7-9-20(10-8-18)25-16-24(19-11-13-22(33-2)14-12-19)30(27-28-17-29-31(25)27)26(32)21-5-4-6-23(15-21)34-3/h4-15,17,24-25H,16H2,1-3H3 |
InChI Key |
UWOJTZYEUWFADA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(N(C3=NC=NN23)C(=O)C4=CC(=CC=C4)OC)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(benzylsulfanyl)-N-(2,4-dichlorophenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B11288040.png)
![N-(4-fluorophenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11288045.png)
![Ethyl 2-(2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B11288049.png)
![5,5-dimethyl-N-[(1-phenylcyclopentyl)methyl]-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-amine](/img/structure/B11288051.png)
![3-[2-(4-bromo-2,6-dimethylphenoxy)ethyl]-2-(4-methoxyphenyl)quinazolin-4(3H)-one](/img/structure/B11288059.png)
![2-Amino-6-ethyl-4-(4-methoxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B11288067.png)


![2-[1-(4-chlorophenyl)-3-(2-methoxyethyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide](/img/structure/B11288089.png)
![2-({3-[(4-fluorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B11288095.png)

![14-benzyl-17-oxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12-pentaen-15-one](/img/structure/B11288107.png)
![3-methyl-4-oxo-N-(pyridin-3-ylmethyl)-4,6,7,8-tetrahydropyrrolo[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B11288111.png)
![3-[(3,4-Dimethylphenyl)sulfonyl]-5-[4-(4-fluorophenyl)piperazin-1-yl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B11288119.png)
